2'-Chloro-2'-deoxycytidine
Overview
Description
2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .
Synthesis Analysis
The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis
The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Scientific Research Applications
It has been found that derivatives of 2'-deoxycytidine, including 3-(2-hydroxyethyl)-2'-deoxycytidine, are involved in mutagenesis and carcinogenesis. These derivatives can be incorporated into DNA oligomers, although they are unstable in aqueous solutions (Zhang, Rieger, Iden, & Johnson, 1995).
The myeloperoxidase-H2O2-Cl− system, which generates molecular chlorine, can oxidize nucleic acids, leading to the production of 5-chloro-2'-deoxycytidine. This system plays a critical role in host defenses against pathogens and may contribute to nucleic acid oxidation at inflammation sites (Henderson, Byun, & Heinecke, 1999).
2-Chloro-2'-deoxyadenosine, a related compound, exhibits a pronounced inhibition of DNA synthesis in human lymphocytes, suggesting a potential role in the treatment of lymphomas (Sasvári‐Székely, Piróth, Kazimierczuk, & Staub, 1994).
Studies on 5-chloro-2'-deoxycytidine, another derivative, have suggested its potential as a radiosensitizing agent in cancer treatment. Its pharmacokinetics and metabolism have been explored, indicating a short half-life and renal excretion (Hale, Bigelow, Mathews, & McCormack, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPBORRQPATRO-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676912 | |
Record name | 2'-Chloro-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2'-deoxycytidine | |
CAS RN |
10212-19-8 | |
Record name | 2'-Chloro-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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